Cas no 183966-68-9 (L-Valine, N-[(1,1-dimethylethoxy)carbonyl]-, 2-propen-1-yl ester)
![L-Valine, N-[(1,1-dimethylethoxy)carbonyl]-, 2-propen-1-yl ester structure](https://it.kuujia.com/scimg/cas/183966-68-9x500.png)
183966-68-9 structure
Nome del prodotto:L-Valine, N-[(1,1-dimethylethoxy)carbonyl]-, 2-propen-1-yl ester
L-Valine, N-[(1,1-dimethylethoxy)carbonyl]-, 2-propen-1-yl ester Proprietà chimiche e fisiche
Nomi e identificatori
-
- L-Valine, N-[(1,1-dimethylethoxy)carbonyl]-, 2-propen-1-yl ester
- SCHEMBL6534917
- GJSVYNIAZSDBKM-JTQLQIEISA-N
- prop-2-en-1-yl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-methylbutanoate
- 183966-68-9
- N-(tert-Butyloxycarbonyl)-L-valine allyl ester
- EN300-12462351
-
- Inchi: 1S/C13H23NO4/c1-7-8-17-11(15)10(9(2)3)14-12(16)18-13(4,5)6/h7,9-10H,1,8H2,2-6H3,(H,14,16)/t10-/m0/s1
- Chiave InChI: GJSVYNIAZSDBKM-JTQLQIEISA-N
- Sorrisi: C(OCC=C)(=O)[C@H](C(C)C)NC(OC(C)(C)C)=O
Proprietà calcolate
- Massa esatta: 257.16270821g/mol
- Massa monoisotopica: 257.16270821g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 4
- Conta atomi pesanti: 18
- Conta legami ruotabili: 8
- Complessità: 305
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 1
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 64.6Ų
- XLogP3: 2.9
L-Valine, N-[(1,1-dimethylethoxy)carbonyl]-, 2-propen-1-yl ester Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-12462351-10.0g |
prop-2-en-1-yl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-methylbutanoate |
183966-68-9 | 10g |
$3315.0 | 2023-05-25 | ||
Enamine | EN300-12462351-0.25g |
prop-2-en-1-yl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-methylbutanoate |
183966-68-9 | 0.25g |
$708.0 | 2023-05-25 | ||
Enamine | EN300-12462351-100mg |
prop-2-en-1-yl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-methylbutanoate |
183966-68-9 | 100mg |
$553.0 | 2023-10-02 | ||
Enamine | EN300-12462351-50mg |
prop-2-en-1-yl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-methylbutanoate |
183966-68-9 | 50mg |
$528.0 | 2023-10-02 | ||
Enamine | EN300-12462351-10000mg |
prop-2-en-1-yl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-methylbutanoate |
183966-68-9 | 10000mg |
$2701.0 | 2023-10-02 | ||
Enamine | EN300-12462351-250mg |
prop-2-en-1-yl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-methylbutanoate |
183966-68-9 | 250mg |
$579.0 | 2023-10-02 | ||
Enamine | EN300-12462351-0.05g |
prop-2-en-1-yl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-methylbutanoate |
183966-68-9 | 0.05g |
$647.0 | 2023-05-25 | ||
Enamine | EN300-12462351-1.0g |
prop-2-en-1-yl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-methylbutanoate |
183966-68-9 | 1g |
$770.0 | 2023-05-25 | ||
Enamine | EN300-12462351-2.5g |
prop-2-en-1-yl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-methylbutanoate |
183966-68-9 | 2.5g |
$1509.0 | 2023-05-25 | ||
Enamine | EN300-12462351-2500mg |
prop-2-en-1-yl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-methylbutanoate |
183966-68-9 | 2500mg |
$1230.0 | 2023-10-02 |
L-Valine, N-[(1,1-dimethylethoxy)carbonyl]-, 2-propen-1-yl ester Letteratura correlata
-
Junhong Zhao,Linzhu Zhou,Ting Li,Mei Liu,Leilei Liu RSC Adv., 2016,6, 59497-59501
-
Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
-
Chengjie Liu,Wei Yao,Luzhong Zhang,Hanqing Qian,Wei Wu,Xiqun Jiang Chem. Commun., 2010,46, 7566-7568
-
H. V. Rasika Dias,Himashinie V. K. Diyabalanage,Mukunda M. Ghimire,Joshua M. Hudson,Devaborniny Parasar,Chammi S. Palehepitiya Gamage,Shan Li,Mohammad A. Omary Dalton Trans., 2019,48, 14979-14983
-
Chaudhery Mustansar Hussain,Chutarat Saridara,Somenath Mitra Analyst, 2008,133, 1076-1082
183966-68-9 (L-Valine, N-[(1,1-dimethylethoxy)carbonyl]-, 2-propen-1-yl ester) Prodotti correlati
- 1261569-66-7(2-Chloro-2'-iodo-6'-methylpropiophenone)
- 2229159-70-8(4-methyl-4-(1,3-thiazol-4-yloxy)piperidine)
- 160254-21-7([(4-Methylphenyl)(phenyl)methyl](octyl)amine)
- 1260889-94-8(2-Bromo-3-hydroxybenzoic acid ethyl ester)
- 2172560-16-4(1-(4-methoxybutyl)-5-(trifluoromethyl)-1H-1,2,3-triazol-4-ylmethanamine)
- 1538791-52-4(7-(3-bromopropyl)quinoline)
- 1803655-56-2(5-Amino-3-(aminomethyl)-2-(difluoromethyl)-4-(trifluoromethoxy)pyridine)
- 913835-55-9(4-(N-Ethyl-N-(4-methoxybenzyl)sulfamoyl)phenylboronic acid)
- 1080-83-7(2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide)
- 1806743-87-2(Ethyl 4-(aminomethyl)-6-hydroxy-3-(trifluoromethoxy)pyridine-2-carboxylate)
Fornitori consigliati
Hubei Changfu Chemical Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

Wuhan brilliant Technology Co.,Ltd
Membro d'oro
CN Fornitore
Grosso

Zhangzhou Sinobioway Peptide Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti

Minglong (Xianning) Medicine Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
